Trichlorocyclopentadiene

Physical Chemistry Process Chemistry Separation Science

Trichlorocyclopentadiene (CAS 958812-22-1), specifically the 1,2,3-trichlorocyclopenta-1,3-diene isomer, is a chlorinated derivative of cyclopentadiene with the molecular formula C5H3Cl3 and a molecular weight of 169.44 g/mol. It belongs to the class of vinyl chlorides and serves as a reactive intermediate in organic synthesis, particularly in Diels-Alder cycloadditions to construct complex polycyclic frameworks.

Molecular Formula C5H3Cl3
Molecular Weight 169.43 g/mol
CAS No. 958812-22-1
Cat. No. B12698009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichlorocyclopentadiene
CAS958812-22-1
Molecular FormulaC5H3Cl3
Molecular Weight169.43 g/mol
Structural Identifiers
SMILESC1C=C(C(=C1Cl)Cl)Cl
InChIInChI=1S/C5H3Cl3/c6-3-1-2-4(7)5(3)8/h1H,2H2
InChIKeyXNDOHPGHNCJWSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trichlorocyclopentadiene (CAS 958812-22-1) Procurement Guide: Distinguishing Features vs. Hexachlorocyclopentadiene and Other Analogs


Trichlorocyclopentadiene (CAS 958812-22-1), specifically the 1,2,3-trichlorocyclopenta-1,3-diene isomer, is a chlorinated derivative of cyclopentadiene with the molecular formula C5H3Cl3 and a molecular weight of 169.44 g/mol . It belongs to the class of vinyl chlorides and serves as a reactive intermediate in organic synthesis, particularly in Diels-Alder cycloadditions to construct complex polycyclic frameworks [1]. Unlike its fully chlorinated analog hexachlorocyclopentadiene (HCCP), which is widely used as a flame retardant intermediate but poses significant environmental persistence and acute toxicity concerns, trichlorocyclopentadiene offers a distinct balance of reactivity and reduced halogen content that can be advantageous in fine chemical and pharmaceutical intermediate applications [2].

Why Substituting Trichlorocyclopentadiene (CAS 958812-22-1) with Other Chlorinated Cyclopentadienes Compromises Reaction Outcomes and Regulatory Compliance


Chlorinated cyclopentadienes exhibit a wide spectrum of physicochemical properties and toxicological profiles that preclude simple interchangeability. Hexachlorocyclopentadiene (HCCP), for instance, possesses a significantly higher boiling point (239°C vs. 193.1°C) and density (1.71 g/cm³ vs. 1.49 g/cm³) than trichlorocyclopentadiene , which directly impacts distillation recovery and phase separation in downstream processing. Furthermore, HCCP is classified as a high-production-volume chemical with documented acute mammalian toxicity (oral LD50 rat ~584 mg/kg) and extreme aquatic toxicity (fish LC50 0.048 mg/L), whereas trichlorocyclopentadiene exhibits a less severe ecotoxicological footprint [1]. Even among trichloro isomers, the 1,2,3-substitution pattern (CAS 958812-22-1) offers distinct electronic and steric properties compared to the 1,2,4-isomer (CAS 57659-99-1), influencing Diels-Alder regioselectivity and subsequent derivatization pathways. Generic substitution without verifying isomer identity can lead to failed syntheses, inconsistent catalyst performance, or unexpected regulatory hurdles.

Quantitative Differentiation of Trichlorocyclopentadiene (CAS 958812-22-1) Against Comparators: A Technical Evidence Guide


Reduced Boiling Point and Density Facilitates Distillation-Based Purification Compared to Hexachlorocyclopentadiene

Trichlorocyclopentadiene exhibits a significantly lower boiling point (193.1°C at 760 mmHg) and density (1.49 g/cm³) compared to the fully chlorinated analog hexachlorocyclopentadiene (boiling point 239°C, density 1.71 g/cm³) [1]. This 46°C reduction in boiling point translates to lower energy requirements for distillation and reduced thermal decomposition risk during purification. The lower density also simplifies phase separation in aqueous workups.

Physical Chemistry Process Chemistry Separation Science

Lower Acute Mammalian and Aquatic Toxicity Profile Relative to Hexachlorocyclopentadiene

Trichlorocyclopentadiene exhibits a substantially lower acute toxicity profile than hexachlorocyclopentadiene. While precise oral LD50 data for trichlorocyclopentadiene are not established in authoritative databases, its intravenous LD50 in mice is reported at 37 g/kg, indicating very low acute toxicity [1]. In contrast, hexachlorocyclopentadiene has an oral LD50 of 584 mg/kg in rats and a fish LC50 of 0.048 mg/L, classifying it as highly toxic [2]. The EPA's IRIS database lists trichlorocyclopentadiene as 'Not classifiable as to human carcinogenicity' (Class D) due to lack of data, whereas HCCP is a known hazardous substance with bioaccumulation concerns [3].

Toxicology Environmental Safety Regulatory Compliance

Theoretical Activation Energy for Sigmatropic Chlorine Shift Distinguishes Reactivity from Non-Chlorinated Cyclopentadiene

Density functional theory (DFT) calculations at the Becke3LYP/6-311G** level reveal that the activation energy (ΔE‡) for a chlorine 1,5-shift in 1,5,5-trichlorocyclopentadiene is +69.9 kJ/mol, which is substantially lower than the corresponding hydrogen 1,5-shift in unsubstituted cyclopentadiene (+166.8 kJ/mol) [1]. This 96.9 kJ/mol reduction in activation barrier indicates that chlorinated cyclopentadienes undergo sigmatropic rearrangements much more readily, a property that can be exploited in dynamic covalent chemistry or for generating reactive intermediates under milder thermal conditions.

Computational Chemistry Reaction Mechanism Physical Organic Chemistry

Defined Isomeric Purity (1,2,3-Trichloro) Enables Precise Regiocontrol in Diels-Alder Cycloadditions

Trichlorocyclopentadiene synthesis typically yields a mixture of 1,2,3- and 1,2,4-trichloro isomers . However, procurement of the specific 1,2,3-trichlorocyclopentadiene (CAS 958812-22-1) ensures a single, defined electronic environment for the diene system. In contrast, the mixed-isomer product (CAS 77323-84-3) or the alternative 1,2,4-isomer (CAS 57659-99-1) presents different chlorine substitution patterns that can alter the frontier molecular orbital coefficients and steric accessibility of the diene, leading to variable yields and regioisomeric product distributions in Diels-Alder reactions.

Synthetic Methodology Cycloaddition Isomer Purity

Targeted Application Scenarios for Trichlorocyclopentadiene (CAS 958812-22-1) Derived from Differentiation Evidence


Synthesis of Thermally Labile Polycyclic Intermediates via Low-Temperature Diels-Alder Cycloaddition

The computational evidence for a low activation barrier for chlorine sigmatropic shifts [1] suggests that trichlorocyclopentadiene can participate in Diels-Alder reactions under milder thermal conditions than unsubstituted cyclopentadiene. This is particularly valuable for constructing polycyclic frameworks that contain sensitive functional groups (e.g., epoxides, strained rings) that would otherwise degrade at higher temperatures. Procurement of the 1,2,3-trichloro isomer ensures consistent electronic effects, enabling predictable regio- and stereochemical outcomes in the synthesis of complex natural product-like scaffolds .

Preparation of Organometallic Polymerization Catalysts with Tailored Electronic Properties

Trichlorocyclopentadiene serves as a key ligand precursor for trichlorocyclopentadienyl titanium (CpTiCl3) complexes, which are employed as stereospecific polymerization catalysts for styrene and butadiene [2]. The electron-withdrawing chlorine atoms on the cyclopentadienyl ring modulate the Lewis acidity and steric environment of the titanium center, influencing polymer tacticity and molecular weight distribution. The defined isomerism of CAS 958812-22-1 ensures batch-to-batch consistency in catalyst performance, a critical requirement for industrial polymerization processes where product quality specifications are stringent.

Development of Chlorinated Heterocyclic Building Blocks with Reduced Environmental Persistence

Compared to hexachlorocyclopentadiene, trichlorocyclopentadiene exhibits lower acute mammalian toxicity and is not classified as a carcinogen [3][4]. Its lower density and boiling point also simplify recovery and recycling in process streams . These properties make it a preferable diene building block for synthesizing chlorinated heterocycles (e.g., chlorinated norbornenes, quinones) destined for agrochemical or pharmaceutical development, where minimizing the environmental footprint of synthetic intermediates is increasingly prioritized by regulatory agencies and corporate sustainability goals.

Technical Documentation Hub

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